3-(Chloromethyl)isoquinoline hydrochloride
Overview
Description
3-(Chloromethyl)isoquinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline, a structural isomer of quinoline, is a weak base and can form salts upon treatment with strong acids . It can also form adducts with Lewis acids . Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 214.09 g/mol . The boiling point is 329.1±32.0C at 760 mmHg .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study investigated the antimicrobial and antifungal activities of hydrochlorides synthesized from the replacement of chlorine by cyano group in 1-chloromethyl isoquinolines. The compounds exhibited weak antimicrobial and antifungal activities, with the maximum activity observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for the compound with a 3-spiro-cyclopentyl radical, characterized by a minimum inhibiting concentration of 250 μg/ml (Ольга Викторовна Сурикова et al., 2014).
Solvent Effects in Synthetic Chemistry
Another research focused on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, where isoquinoline was found to be a better solvent than pyridine for the production of methyl 3-pentenoate. This highlights the solvent properties of isoquinoline derivatives in facilitating synthetic chemical reactions (A. Matsuda, 1973).
Mass Spectrometric Analysis
The unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides was explored, demonstrating the compound's significance in the development of analytical tools for the establishment of a LC/MS(/MS) based screening procedure for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (S. Beuck et al., 2009).
Anti-corrosion Performance
Research on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium involved derivatives related to isoquinoline, demonstrating their potential as corrosion inhibitors. This study underscores the relevance of isoquinoline derivatives in materials science, particularly in protecting metals against corrosion (Dhaybia Douche et al., 2020).
Fluorescence Properties
The fluorescence properties of a novel isoquinoline derivative were tested in an invertebrate chordate, suggesting the application of such compounds as novel fluorescent dyes for biological research, particularly for labeling cell nuclei in various tissues (S. Mercurio et al., 2021).
Safety and Hazards
The safety information for 3-(Chloromethyl)isoquinoline hydrochloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-(Chloromethyl)isoquinoline hydrochloride is a member of the isoquinoline family . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids, including thiq, have been found to interact with various biological targets, leading to a range of biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoquinoline alkaloids, including THIQ, have been found to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Isoquinoline alkaloids, including thiq, have been found to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)isoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound can bind to nucleic acids, influencing DNA and RNA synthesis and function .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects can persist even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can be toxic, causing adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidases, which are responsible for its metabolism. The compound can also affect the levels of various metabolites, influencing metabolic flux. For instance, it can alter the production of reactive oxygen species (ROS), which can have downstream effects on cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution can affect its overall activity and function within the organism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it can be found in the cytoplasm, where it can interact with metabolic enzymes and other proteins .
Properties
IUPAC Name |
3-(chloromethyl)isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGNODBVXTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512117 | |
Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76884-33-8 | |
Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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